molecular formula C25H24N4O3 B1184203 RQLZILOXHMFMSJ-WTEVXDJOSA-N

RQLZILOXHMFMSJ-WTEVXDJOSA-N

Cat. No.: B1184203
M. Wt: 428.492
InChI Key: RQLZILOXHMFMSJ-WTEVXDJOSA-N
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Description

The compound corresponding to the InChIKey RQLZILOXHMFMSJ-WTEVXDJOSA-N is identified as 1,2-benzoxazol-5-amine (CAS No. 239097-74-6). It has the molecular formula C₇H₆N₂O and a molecular weight of 134.14 g/mol. This heterocyclic compound features a benzoxazole core substituted with an amine group at the 5-position. Key properties include:

  • Solubility: 1.55 mg/mL (highly soluble in aqueous solutions)
  • Synthesis: Produced via a tin chloride-mediated reduction of 5-nitro-1,2-benzoxazole in hydrochloric acid, achieving a 95% yield .

Properties

Molecular Formula

C25H24N4O3

Molecular Weight

428.492

InChI

InChI=1S/C25H24N4O3/c30-23(28-14-17-5-3-4-11-26-17)21-20-8-10-25(32-20)15-29(24(31)22(21)25)12-9-16-13-27-19-7-2-1-6-18(16)19/h1-8,10-11,13,20-22,27H,9,12,14-15H2,(H,28,30)/t20-,21+,22-,25-/m1/s1

InChI Key

RQLZILOXHMFMSJ-WTEVXDJOSA-N

SMILES

C1C23C=CC(O2)C(C3C(=O)N1CCC4=CNC5=CC=CC=C54)C(=O)NCC6=CC=CC=N6

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1,2-benzoxazol-5-amine with structurally and functionally related compounds, focusing on molecular properties, bioactivity, and synthetic routes.

Compound (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Features Similarity Score Synthetic Method
1,2-Benzoxazol-5-amine (239097-74-6) C₇H₆N₂O 134.14 CYP1A2 inhibition, high solubility (1.55 mg/mL), BBB permeability 1.00 (Reference) SnCl₄/HCl reduction of 5-nitro-1,2-benzoxazole
828300-70-5 Not disclosed Not disclosed Benzoxazole derivative; structural similarity (0.97) 0.97 Likely nitro-group reduction or cyclization methods (exact method unspecified)
851768-35-9 Not disclosed Not disclosed Thiazolidinone-quinazolinone hybrid; dual inhibitory activity (0.89) 0.89 Multi-step synthesis involving thioxothiazolidin and quinazolinone coupling
36216-80-5 Not disclosed Not disclosed Benzo[d][1,3]dioxol-substituted thiazolidinone; anti-inflammatory potential (0.85) 0.85 Condensation of benzodioxol aldehydes with thiazolidinone precursors
65685-55-4 Not disclosed Not disclosed Arylidene-thioxothiazolidinone; moderate cytotoxicity (0.78) 0.78 Aldol condensation followed by thioacetylation

Key Findings:

Structural Complexity: Compounds like 851768-35-9 and 65685-55-4 exhibit higher structural complexity due to fused heterocyclic systems (e.g., quinazolinone-thiazolidinone hybrids), which may enhance target specificity but complicate synthesis .

Bioactivity :

  • 1,2-Benzoxazol-5-amine uniquely inhibits CYP1A2 , a cytochrome P450 enzyme involved in drug metabolism, suggesting utility in drug-drug interaction studies .
  • 851768-35-9 and similar hybrids show dual inhibitory activity against enzymes like COX-2 and 5-LOX, making them candidates for anti-inflammatory drug development .

Synthetic Efficiency: The target compound’s synthesis achieves a 95% yield, outperforming multi-step routes for hybrid compounds (e.g., 851768-35-9), which often require rigorous purification .

Physicochemical Properties:

Property 1,2-Benzoxazol-5-amine 828300-70-5 851768-35-9
Molecular Weight 134.14 ~130–140 ~400–450
Solubility (mg/mL) 1.55 Not reported <0.5 (estimated)
BBB Permeability Yes Likely No
CYP Inhibition CYP1A2 Not reported CYP3A4

Research Implications

  • Drug Design : The simplicity and bioactivity of 1,2-benzoxazol-5-amine make it a scaffold for CNS-targeted drugs, while hybrid compounds (e.g., 851768-35-9 ) require optimization for solubility and toxicity .
  • Synthetic Chemistry : Tin chloride-mediated reductions (as in the target compound) remain efficient for nitro-group transformations, but greener methods (e.g., catalytic hydrogenation) should be explored .

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